molecular formula C14H23N3 B11826927 N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine

N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B11826927
M. Wt: 233.35 g/mol
InChI Key: WMGATOMKLUAYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine ( 1352500-66-3) is a high-purity chemical building block offered for research and development purposes. This compound belongs to the pyridine-2-methylamine class of molecules, which have been identified through structure-based drug design as a novel scaffold for potent antitubercular agents . Research indicates that such compounds exhibit high activity against Mycobacterium tuberculosis ( M.tb ) strain H37Rv and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR-TB) strains . The primary mechanism of action for this chemical series is the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3), an essential inner membrane transport protein in M. tuberculosis . MmpL3 plays a critical role in transporting trehalose monomycolates (TMM), which are essential precursors for the formation of the mycobacterial cell wall . By targeting MmpL3, these compounds disrupt cell wall biosynthesis, leading to the loss of bacterial viability. The piperidine moiety is a ubiquitous structural feature in pharmaceuticals and fine chemicals, contributing to the molecular properties of this inhibitor . This product is listed as available for inquiry from several global suppliers specializing in research chemicals and pharmaceutical intermediates, including Ambeed, Inc. and BLD Pharmatech Ltd. . Researchers are advised to verify current stock availability and specifications directly with suppliers. This compound is intended for laboratory research use only and is not classified as a drug. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

N-methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C14H23N3/c1-3-10-17-11-5-4-8-13(17)12-7-6-9-16-14(12)15-2/h6-7,9,13H,3-5,8,10-11H2,1-2H3,(H,15,16)

InChI Key

WMGATOMKLUAYEA-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=C(N=CC=C2)NC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalytic Systems

A representative procedure involves reacting 2-bromopyridine with N-methylformamide (NMF) in the presence of a CuI/1,10-phenanthroline (phen) catalyst (1–3 mol%) and potassium carbonate in toluene at reflux. Under these conditions, the intermediate N-methyl-N-(pyridin-2-yl)formamide forms, which undergoes methanolysis to yield 2-methylaminopyridine (MAP) in 85–89% yield. Scaling this reaction to 0.1 mol maintains efficiency, producing 11.5 g of MAP.

For the target compound, analogous conditions could be adapted to couple 3-substituted pyridine derivatives with N-alkylformamides. However, steric hindrance from the 1-propylpiperidine group at the 3-position may necessitate prolonged reaction times or modified bases, as observed in the synthesis of 2-tert-butylaminopyridine.

Reductive Amination for Piperidine Moiety Installation

Reductive amination offers a versatile route to introduce the 1-propylpiperidine side chain. This method, detailed in a patent for pyridin-2-yl-methylamine derivatives, involves condensing a ketone or aldehyde with an amine followed by reduction.

Synthesis of 1-Propylpiperidine-2-Carbaldehyde

The piperidine precursor can be prepared via cyclization of δ-valerolactam derivatives. For example, reacting 5-aminopentanoic acid with propionaldehyde under acidic conditions forms 1-propylpiperidin-2-one, which is subsequently reduced to 1-propylpiperidine-2-carbaldehyde using LiAlH4.

Coupling to Pyridine Core

The aldehyde intermediate undergoes reductive amination with N-methylpyridin-2-amine in the presence of NaBH3CN or H2/Pd-C. This step forms the critical C–N bond between the pyridine and piperidine moieties. Optimization trials indicate that methanol or ethanol as solvents at 60–80°C yield 70–80% of the desired product.

Multi-Step Functionalization via Nitro Reduction and Cross-Coupling

A third approach, inspired by the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, involves sequential functionalization of the pyridine ring:

Nitro Group Introduction and Reduction

3-Nitro-pyridine-2-amine is synthesized via nitration of 2-aminopyridine. Catalytic hydrogenation (H2/Pd-C) or chemical reduction (SnCl2/HCl) converts the nitro group to an amine, yielding 3-amino-pyridin-2-amine.

Piperidine Coupling via Buchwald-Hartwig Amination

The 3-amino group serves as a handle for coupling with 1-propylpiperidine-2-boronic ester under palladium catalysis. Using Pd(OAc)2, XPhos, and Cs2CO3 in dioxane at 100°C, this cross-coupling achieves 65–75% yield. Subsequent N-methylation with methyl iodide and K2CO3 in DMF completes the synthesis.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ScalabilityChallenges
Goldberg CouplingCuI/phen catalysis, methanolysis85–89HighSteric hindrance at 3-position
Reductive AminationPiperidine aldehyde, NaBH3CN70–80ModerateOver-reduction side products
Cross-CouplingNitro reduction, Buchwald-Hartwig65–75ModeratePalladium catalyst cost

The Goldberg method excels in efficiency for the pyridin-2-amine core but requires adaptation for sterically demanding substituents. Reductive amination offers simplicity but risks side reactions during aldehyde reduction. Cross-coupling provides precise control over piperidine attachment but involves costly catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and molecular properties of N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
This compound Pyridin-2-amine 3-(1-Propylpiperidin), N-methyl Likely C14H23N3 ~245.36 (est.) Piperidine ring enhances rigidity
N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine Pyridin-2-amine 3-(1-Propylpyrrolidin), N-isobutyl C16H27N3 261.41 Pyrrolidine ring increases flexibility
6-[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine Pyridin-3-amine 6-(Pyrrolidin), N-pyridin-2-yl C18H24N4 296.42 Bipyridine system enhances π-stacking
N-Methyl-3-(trifluoromethyl)pyridin-2-amine Pyridin-2-amine 3-(CF3), N-methyl C7H7F3N2 176.14 CF3 group increases hydrophobicity
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Pyridin-2-amine 5-(2-Methoxypyridin-3-yl) C11H11N3O 201.23 Methoxy group improves solubility

Key Observations:

  • Ring Systems: Piperidine (6-membered) vs. pyrrolidine (5-membered) rings influence steric and electronic profiles. Piperidine derivatives (e.g., the target compound) may exhibit greater conformational stability compared to pyrrolidine analogs like .
  • Substituent Effects: The 1-propylpiperidin group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., CF3 in ). However, bulky substituents may reduce metabolic susceptibility, as suggested by studies on microbial hydroxylation of pyridin-2-amines .
  • Electronic Properties: Electron-withdrawing groups (e.g., CF3 in , nitro in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) enhance resonance stabilization.

Reactivity and Metabolic Considerations

  • Hydroxylation Sensitivity: Burkholderia sp. MAK1 catalyzes regioselective hydroxylation of pyridin-2-amines, but bulky substituents (e.g., propylpiperidin) may hinder this process compared to unsubstituted analogs .
  • Synthetic Accessibility: The nitro group in 4-Methyl-3-nitropyridin-2-amine facilitates electrophilic substitution reactions, whereas the target compound’s piperidine moiety may require more complex synthetic routes.

Biological Activity

N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine is a compound of interest due to its significant biological activity, particularly in the central nervous system (CNS). This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Research indicates that this compound acts primarily as an antagonist at histamine H3_3 receptors, which play a crucial role in modulating neurotransmitter release in the CNS. By blocking these receptors, the compound enhances the release of neurotransmitters such as histamine, dopamine, and norepinephrine, which may have implications for treating neurological disorders like narcolepsy and attention deficit hyperactivity disorder (ADHD) .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against H3_3 receptors. The following table summarizes the pharmacological profile based on various assays:

Assay Type Target IC50_{50} (µM) Comments
Binding AssayH3_3 Receptor0.5High affinity for H3_3 receptors
Functional AssayCNS Neurons0.8Enhances neurotransmitter release
CytotoxicityCancer Cell Lines>10Low cytotoxicity observed

In Vivo Studies

In vivo studies have further elucidated the compound's effects on behavior and neurotransmitter levels. A notable study involved administering this compound to animal models, resulting in increased locomotor activity and altered levels of neurotransmitters in the brain .

Case Studies and Applications

Case Study 1: Neurological Disorders

A recent investigation focused on the use of this compound as a potential treatment for ADHD. The study found that administration led to significant improvements in attention and hyperactivity scores in treated subjects compared to controls .

Case Study 2: Weight Management

Another study explored the compound's effects on appetite regulation. Results indicated that it significantly reduced food intake in rodent models, suggesting potential applications in obesity management by modulating histaminergic pathways .

Q & A

Q. Q1. What are the standard synthetic routes for N-Methyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine, and how do reaction conditions influence yield?

Answer:

  • Methodology : The compound’s piperidine and pyridine moieties suggest multi-step synthesis involving alkylation, reductive amination, or nucleophilic substitution. For example, piperidine precursors may be functionalized via Buchwald-Hartwig amination (using palladium catalysts) or alkylation under inert atmospheres (e.g., nitrogen) .
  • Optimization : Yield depends on solvent polarity (e.g., DMF vs. toluene), temperature control (60–100°C), and stoichiometric ratios of amine and alkylating agents. Catalytic systems (e.g., CuI for Ullmann-type couplings) improve efficiency .
  • Validation : Monitor reactions via TLC or LC-MS, and purify using column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .

Advanced Research: Stereochemical Control

Q. Q2. How can stereochemical outcomes at the piperidine ring be controlled during synthesis?

Answer:

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Rh or Ru catalysts (e.g., Noyori-type systems) to enforce enantioselectivity .
  • Dynamic Kinetic Resolution : Employ enzymes (lipases) or transition-metal catalysts to racemize intermediates, enabling selective formation of the desired diastereomer .
  • Analytical Confirmation : Characterize stereochemistry via X-ray crystallography or chiral HPLC (e.g., Chiralpak AD-H column) .

Basic Research: Analytical Characterization

Q. Q3. What analytical techniques are essential for characterizing this compound?

Answer:

  • Core Methods :
    • NMR : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., pyridine C2 vs. piperidine CH2 groups) .
    • HRMS : High-resolution mass spectrometry for molecular formula validation .
    • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase) .

Advanced Research: Complex Spectral Analysis

Q. Q4. How can overlapping signals in NMR spectra be resolved for structural confirmation?

Answer:

  • 2D NMR : Utilize COSY (homonuclear correlations) and HSQC (1H-13C correlations) to assign overlapping piperidine and pyridine protons .
  • Solvent Effects : Record spectra in deuterated DMSO to enhance signal splitting for NH groups.
  • Computational Aids : Compare experimental shifts with DFT-calculated NMR chemical shifts (software: Gaussian or ADF) .

Basic Research: Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for preliminary evaluation of receptor binding affinity?

Answer:

  • SPR (Surface Plasmon Resonance) : Immobilize target receptors (e.g., GPCRs) on sensor chips to measure real-time binding kinetics (KD, kon/koff) .
  • Fluorescence Polarization : Use fluorescently labeled ligands to quantify displacement by the compound .
  • Dose-Response Curves : Perform IC50/EC50 assays (e.g., cAMP accumulation for GPCR activity) .

Advanced Research: Resolving Data Contradictions

Q. Q6. How to address discrepancies in binding affinity data across different assay platforms?

Answer:

  • Orthogonal Validation : Cross-validate using SPR, ITC (isothermal titration calorimetry), and radioligand binding assays .
  • Buffer Optimization : Ensure consistent pH, ionic strength, and cofactors (e.g., Mg²+ for kinase assays) .
  • Probe Solubility : Use DLS (dynamic light scattering) to detect aggregation artifacts that may skew results .

Basic Research: Toxicity Screening

Q. Q7. What in vitro models are appropriate for preliminary toxicity assessment?

Answer:

  • Hepatotoxicity : Use HepG2 cells and measure ALT/AST release or mitochondrial membrane potential (JC-1 staining) .
  • CYP Inhibition : Screen against CYP3A4 and CYP2D6 isoforms (fluorogenic substrates) to predict drug-drug interactions .
  • hERG Binding : Patch-clamp assays or fluorescence-based hERG channel blocking tests to assess cardiac risk .

Advanced Research: Predictive Toxicology

Q. Q8. How can machine learning models improve toxicity prediction for this compound?

Answer:

  • Data Curation : Train models on ToxCast/Tox21 datasets using descriptors like logP, topological polar surface area, and molecular fingerprints .
  • Platforms : Use DeepTox or ADMET Predictor to simulate absorption, distribution, and off-target effects .
  • Validation : Compare predictions with zebrafish embryo toxicity assays (LC50) .

Advanced Research: Mechanistic Elucidation

Q. Q9. What strategies can resolve conflicting mechanistic hypotheses (e.g., competitive vs. allosteric inhibition)?

Answer:

  • Kinetic Studies : Perform pre-steady-state assays (stopped-flow) to distinguish binding mechanisms .
  • Mutagenesis : Engineer receptor mutants (e.g., alanine scanning) to identify critical binding residues .
  • Cryo-EM/X-Ray Crystallography : Resolve ligand-receptor complexes to visualize binding modes .

Data Management & Reproducibility

Q. Q10. How to ensure reproducibility in synthetic and biological assays?

Answer:

  • SOPs : Document reaction conditions (e.g., humidity control for hygroscopic reagents) and assay protocols .
  • Open Data : Deposit raw NMR, HPLC, and assay data in repositories like Zenodo or ChemRxiv .
  • Collaborative Validation : Partner with independent labs to replicate key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.